Gaboxadol hydrochloride
説明
Gaboxadol also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP) is an experimental sleep aid drug developed by Lundbeck and Merck, who reported increased deep sleep without the reinforcing effects of benzodiazepines. Development of Gaboxadol was stopped in March 2007 after concerns regarding safety and efficacy. It acts on the GABA system, but in a seemingly different way from benzodiazepines and other sedatives.
GABOXADOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
GABA agonist; inhibitor of GABA uptake systems; structure
特性
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZDSZQYRBZPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234251 | |
| Record name | Gaboxadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-33-8, 64603-91-4 | |
| Record name | Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gaboxadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gaboxadol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gaboxadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GABOXADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478RVH3TVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gaboxadol Hydrochloride's Affinity for GABAA Receptor Subtypes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gaboxadol hydrochloride's binding affinity for various γ-aminobutyric acid type A (GABAA) receptor subunits. Gaboxadol, also known as THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), is a GABAA receptor agonist with a distinct pharmacological profile, demonstrating marked selectivity for specific subunit compositions. This document collates quantitative binding data, details common experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of Gaboxadol's interaction with its molecular target.
Quantitative Binding Affinity of Gaboxadol
Gaboxadol exhibits a significantly higher affinity and potency for extrasynaptic GABAA receptors, particularly those containing the δ subunit, compared to the more ubiquitous synaptic receptors containing the γ2 subunit. This selectivity is a defining feature of its pharmacological action. The following tables summarize key quantitative data from various studies.
Table 1: Functional Potency (EC50) of Gaboxadol at Recombinant Human GABAA Receptors
| GABAA Receptor Subunit Composition | Reported EC₅₀ (µM) | Experimental System | Reference |
| α1β2γ2S | 154 | Sf9 cells | |
| α1β2γ2S (+ 1 µM Diazepam) | 53 | Sf9 cells | |
| α4β3δ | 0.03 - 0.05 | Recombinant systems | |
| α6β3δ | 0.03 - 0.05 | Recombinant systems |
EC50 (Half-maximal effective concentration) values represent the concentration of Gaboxadol required to elicit 50% of its maximal effect, typically measured as ion channel opening or current potentiation.
Table 2: Comparative Agonist Potency at Various GABAA Receptor Subtypes
| Agonist | Receptor Subtype | EC₅₀ (µM) | Notes |
| GABA | α1β3γ2 | 2.1 | Synaptic-type receptor with intermediate GABA sensitivity. |
| GABA | α6β3γ2 | 0.17 | Synaptic-type receptor with the highest GABA sensitivity. |
| GABA | α4β3δ | 1.7 | Extrasynaptic-type receptor. |
| GABA | α6β3δ | 0.17 | Extrasynaptic-type receptor with high GABA sensitivity. |
| Gaboxadol | α4βδ | High Potency | Acts as a potent agonist at extrasynaptic receptors containing α4 and δ subunits. |
| Gaboxadol | α6βδ | High Potency | Known to be a potent agonist at receptors with α6 and δ subunits. |
This table provides context by comparing the potency of the endogenous ligand, GABA, across different receptor subtypes, highlighting the unique high potency of Gaboxadol at δ-containing receptors.
Signaling Pathway of Gaboxadol at GABAA Receptors
Gaboxadol functions as an agonist at the GABA binding site on the GABAA receptor. The binding of Gaboxadol mimics the action of GABA, leading to the opening of the receptor's intrinsic chloride ion (Cl⁻) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. The subunit composition of the GABAA receptor pentamer dictates the affinity for Gaboxadol and the biophysical properties of the ion channel. Receptors containing α4 or α6 subunits in combination with a δ subunit are particularly sensitive to Gaboxadol.
Caption: Gaboxadol signaling at high-affinity GABAA receptors.
Experimental Protocols
The determination of Gaboxadol's binding affinity and functional potency relies on established in vitro techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor. These assays are typically conducted using membrane preparations from brain tissue or cells heterologously expressing specific GABAA receptor subunit combinations.
A. Membrane Preparation:
-
Tissue Homogenization: Brain regions rich in the target receptors (e.g., cerebellum for α6-containing receptors, thalamus for α4-containing receptors) are dissected and homogenized in a cold buffer solution (e.g., 0.32 M sucrose).
-
Centrifugation: The homogenate undergoes differential centrifugation to isolate the cell membranes. A low-speed spin removes nuclei and large debris, followed by a high-speed spin to pellet the membranes containing the receptors.
-
Washing: The membrane pellet is washed multiple times with a buffer (e.g., 50 mM Tris-HCl) to remove endogenous substances that might interfere with the binding assay.
-
**Protein
Gaboxadol Hydrochloride: A Technical Guide to a Selective Extrasynaptic GABA-A Agonist (SEGA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaboxadol hydrochloride, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike traditional GABAergic agents like benzodiazepines, which act as positive allosteric modulators, Gaboxadol is an orthosteric agonist, binding directly to the same site as the endogenous neurotransmitter GABA.[1][2] Its pharmacological distinction lies in its preferential agonism for extrasynaptic GABA-A receptors containing the δ (delta) subunit, earning it the classification of a "Selective Extrasynaptic GABA-A Agonist" or SEGA.[1][3] These extrasynaptic receptors, particularly the α4β3δ subtype, are responsible for mediating tonic inhibition, a persistent, low-level inhibitory tone that regulates neuronal excitability.[1][4] This unique mechanism of action has positioned Gaboxadol as a subject of investigation for conditions such as insomnia and Angelman syndrome.[5][6] This document provides an in-depth technical overview of Gaboxadol, summarizing its pharmacodynamics, pharmacokinetics, relevant experimental protocols, and clinical findings.
Mechanism of Action: Targeting Tonic Inhibition
The central nervous system maintains a delicate balance between excitation and inhibition. GABA is the primary inhibitory neurotransmitter, acting through two main receptor types: synaptic and extrasynaptic GABA-A receptors.
-
Synaptic GABA-A Receptors: Located at the synapse, these receptors mediate phasic inhibition, responding to transient, high concentrations of GABA released from the presynaptic terminal. They are typically composed of α, β, and γ subunits.
-
Extrasynaptic GABA-A Receptors: Found outside the synaptic cleft, these receptors are activated by low, ambient concentrations of GABA in the extracellular space, generating a persistent tonic inhibitory current.[4] These receptors are characterized by the presence of the δ subunit in place of the γ subunit.[7]
Gaboxadol exhibits a unique selectivity profile, acting as a preferential supra-maximal agonist at these δ subunit-containing extrasynaptic receptors.[1] Its affinity for α4β3δ subunit-containing GABA-A receptors is reported to be tenfold greater than for other subtypes.[1] This selective activation enhances tonic inhibition, which is thought to stabilize neuronal firing patterns, particularly in brain regions like the thalamus, which is crucial for sleep regulation.[3] In contrast, benzodiazepines and related "Z-drugs" do not activate these δ-containing receptors.[1]
Signaling Pathway
The activation of extrasynaptic GABA-A receptors by Gaboxadol leads to a direct influx of chloride ions (Cl-), hyperpolarizing the neuron and reducing its excitability.
Quantitative Pharmacological Data
Gaboxadol's activity varies significantly across different GABA-A receptor subunit compositions. It demonstrates superagonistic efficacy at its primary target (α4β3δ) and also acts as an antagonist at GABA-C receptors.
| Parameter | Receptor Subtype | Value | Reference |
| Efficacy | α4β3δ | Superagonist | [8] |
| α5 | Full Agonist | [8] | |
| α1β2γ2 | Partial Agonist | [8] | |
| Potency (ED50) | α4β3δ | 6 µM | [8] |
| α6β3δ | 30-50 nM | [9] | |
| α4β3δ | 30-50 nM | [9] | |
| α5 | 28-129 µM | [8] | |
| α1β2γ2 | 143 µM | [8] | |
| Antagonism (IC50) | GABA-C | 25 µM | [8] |
Pharmacokinetic Profile
Gaboxadol is characterized by rapid absorption and a short elimination half-life. It is primarily metabolized via glucuronidation and does not significantly interact with the cytochrome P450 enzyme system.[1]
| Parameter | Value | Reference |
| Bioavailability | 83-96% | [1][10] |
| Protein Binding | <2% | [1] |
| Metabolism | Glucuronidation (mainly via UGT1A9) | [1] |
| Elimination Half-life | 1.5 - 2.0 hours | [1] |
| Excretion | Urine (84-93%; largely unchanged) | [1][10] |
Key Experimental Protocols
GABAA Receptor Binding Assay
Radioligand binding assays are essential for determining the affinity of compounds like Gaboxadol for the GABA-A receptor. A typical protocol involves competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]muscimol) for the receptor binding site in a prepared tissue membrane sample.[11][12]
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in an ice-cold sucrose (B13894) buffer.[11]
-
Perform differential centrifugation to isolate the crude membrane fraction.[11][13]
-
Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.[11][12]
-
Resuspend the final pellet in the binding buffer and determine the protein concentration. Store at -80°C.[13]
-
-
Binding Reaction:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of radioligand (e.g., [3H]muscimol), and serial dilutions of the unlabeled test compound (Gaboxadol).[11]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competitor like unlabeled GABA).[11]
-
-
Incubation & Termination:
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[13]
-
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology is used to directly measure the ion currents elicited by Gaboxadol on neurons or cell lines expressing specific GABA-A receptor subtypes. This technique allows for the characterization of agonist potency (EC50) and efficacy.
Methodology:
-
Cell/Slice Preparation:
-
Recording Setup:
-
Place the preparation on a microscope stage and perfuse with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance "giga-ohm" seal with the cell membrane.[16]
-
-
Whole-Cell Configuration:
-
Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).[16]
-
-
Voltage Clamp:
-
Drug Application:
-
Apply GABA or Gaboxadol at varying concentrations to the cell via the perfusion system.[15]
-
Record the resulting inward chloride currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each drug concentration.
-
Plot the current amplitude against the log concentration of the agonist.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response (efficacy).
-
Behavioral Studies
-
Locomotor Activity: Used to assess sedative effects. Gaboxadol at doses of 3 and 6 mg/kg has been shown to produce a transient reduction in locomotor activity in mice.[17] Other studies in rats found that a low dose (1.25 mg/kg) could dampen cocaine-induced locomotion in females.[18]
-
Drug Discrimination: This assay determines if a novel compound produces subjective effects similar to a known drug. Studies in rats have shown that the discriminative stimulus of Gaboxadol does not generalize to other sleep-enhancing drugs like zolpidem, highlighting its unique pharmacological profile.[19][20]
Summary of Clinical Studies
Gaboxadol has been investigated primarily for insomnia and, more recently, for neurodevelopmental disorders like Angelman syndrome.[4][21] While it showed promise in improving sleep architecture, particularly by increasing slow-wave sleep, its development for insomnia was halted due to concerns about safety and efficacy.[4][5] Research in Angelman syndrome has shown more positive results.
| Indication | Study | Dose(s) | Key Findings | Reference |
| Primary Insomnia | Study 1 | 10 mg, 15 mg | 15 mg dose significantly improved subjective total sleep time and sleep onset latency at 3 months. | [5] |
| Study 2 | 15 mg | Showed numerical but not statistically significant improvements in sleep parameters. Common adverse events included dizziness and nausea. | [5] | |
| Angelman Syndrome | STARS (Phase 2) | 15 mg QD, 10/15 mg BID | Met primary endpoint of safety and tolerability. The 15 mg once-daily (QD) dose showed a statistically significant improvement on the Clinical Global Impression–Improvement (CGI-I) scale vs. placebo. | [6][22] |
| Fragile X Syndrome | ROCKET (Phase 2a) | 5 mg QD, BID, or TID | Met primary endpoint of safety and tolerability. Lower doses (QD and BID) showed better CGI-I response rates than the highest dose (TID). | [21][23] |
Conclusion
This compound is a unique GABAergic agent distinguished by its role as a selective extrasynaptic GABA-A receptor agonist (SEGA). By preferentially targeting δ subunit-containing receptors, it enhances tonic inhibition, a mechanism fundamentally different from that of benzodiazepines and other allosteric modulators. This selectivity confers a distinct pharmacological profile, characterized by the promotion of slow-wave sleep and potential therapeutic benefits in neurodevelopmental disorders associated with deficits in tonic inhibition. While its path in clinical development has faced challenges, Gaboxadol remains a critical pharmacological tool for researchers and a valuable lead compound in the ongoing quest to develop novel therapeutics targeting the extrasynaptic GABA system.
References
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. jcsm.aasm.org [jcsm.aasm.org]
- 6. 65th Annual Meeting [aacap-old.confex.com]
- 7. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestinal gaboxadol absorption via PAT1 (SLC36A1): modified absorption in vivo following co-administration of L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cellmicrosystems.com [cellmicrosystems.com]
- 16. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GABA Site Agonist Gaboxadol Induces Addiction-Predicting Persistent Changes in Ventral Tegmental Area Dopamine Neurons But Is Not Rewarding in Mice or Baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Gaboxadol on the Expression of Cocaine Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparing the discriminative stimulus effects of modulators of GABAA receptors containing α4-δ subunits with those of gaboxadol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. The STARS Phase 2 Study: A Randomized Controlled Trial of Gaboxadol in Angelman Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. s201.q4cdn.com [s201.q4cdn.com]
In Vitro Characterization of Gaboxadol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaboxadol hydrochloride, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike benzodiazepines and other allosteric modulators that bind to accessory sites on the receptor, Gaboxadol is an orthosteric agonist, acting directly at the GABA binding site. This direct mechanism of action results in a unique pharmacological profile, making it a subject of significant interest for various therapeutic applications, including the treatment of insomnia and other neurological disorders. This technical guide provides an in-depth overview of the in vitro characterization of this compound's activity, focusing on its receptor binding affinity, electrophysiological properties, and intestinal permeability.
Mechanism of Action
Gaboxadol's primary mechanism of action is the direct activation of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system. Upon binding, Gaboxadol mimics the action of GABA, opening the receptor's integral chloride ion channel and leading to hyperpolarization of the neuronal membrane. This increase in chloride conductance results in an inhibitory postsynaptic potential, reducing neuronal excitability.
A key feature of Gaboxadol is its preferential agonism for extrasynaptic δ subunit-containing GABA-A receptors. These receptors are responsible for mediating tonic inhibition, a persistent form of inhibition that regulates the overall excitability of neurons, in contrast to the phasic inhibition mediated by synaptic GABA-A receptors. This selectivity for extrasynaptic receptors is thought to underlie Gaboxadol's distinct pharmacological effects compared to traditional GABA-A receptor modulators.
Quantitative Pharmacological Data
The following tables summarize the quantitative data
Methodological & Application
Application Notes and Protocols for Electrophysiological Recording with Gaboxadol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaboxadol hydrochloride, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike benzodiazepines and other allosteric modulators that bind to regulatory sites, Gaboxadol is an orthosteric agonist, acting directly on the same binding site as the endogenous neurotransmitter GABA. Its unique pharmacological profile is characterized by a preferential supra-maximal agonism at extrasynaptic δ subunit-containing GABA-A receptors, which are primarily responsible for mediating tonic inhibition in the central nervous system. This makes Gaboxadol a valuable tool for investigating the role of tonic inhibition in neuronal excitability, network activity, and various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in electrophysiological experiments, with a focus on whole-cell patch-clamp recordings.
Mechanism of Action
Gaboxadol selectively activates extrasynaptic GABA-A receptors, particularly those with the subunit composition α4βδ and α6βδ. These receptors are located outside of the synaptic cleft and are activated by low ambient concentrations of GABA, leading to a persistent or "tonic" inhibitory chloride conductance. This tonic current helps to set the resting membrane potential and modulate the overall excitability of neurons. By potently activating these extrasynaptic receptors, Gaboxadol enhances tonic inhibition, which can have significant effects on neuronal firing patterns and network oscillations. The δ-subunit is crucial for the high sensitivity of these receptors to Gaboxadol.
Data Presentation
Table 1: Receptor Binding and Potency of this compound
| Receptor Subtype | Agonist Efficacy | ED50 / EC50 | IC50 | Notes |
| α1β2γ2 | Partial Agonist | 143 µM | - | |
| α5 subunit-containing | Full Agonist | 28-129 µM | - | |
| α4 |
Application Notes and Protocols for Assessing Gaboxadol Hydrochloride Effects in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing behavioral assays for evaluating the effects of Gaboxadol hydrochloride in rat models. The protocols detailed below are intended to assist in the consistent and reliable assessment of the sedative, anxiolytic, and sleep-modulating properties of this compound.
Introduction to this compound
This compound, also known as THIP, is a potent and selective gamma-aminobutyric acid (GABA) A receptor agonist. Unlike benzodiazepines and Z-drugs that act as positive allosteric modulators, Gaboxadol is an orthosteric agonist, binding directly to the same site as GABA. It shows preferential activity as a supra-maximal agonist at extrasynaptic δ subunit-containing GABA-A receptors. This unique mechanism of action is thought to underlie its distinct pharmacological profile, which includes sedative-hypnotic, anxiolytic-like, and motor-impairing effects. In animal studies, Gaboxadol has been shown to enhance slow-wave sleep, a key difference from many traditional sleep aids that can disrupt this restorative sleep stage.
Signaling Pathway of this compound
Gaboxadol exerts its effects by directly activating GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its preference for extrasynaptic δ-containing receptors is crucial to its function. These receptors are tonically activated by ambient GABA, creating a persistent inhibitory tone. By acting as a superagonist at these sites, Gaboxadol enhances this tonic inhibition, leading to a generalized dampening of neuronal excitability. This is particularly relevant in brain regions with high expression of these receptors, such as the thalamus, which plays a critical role in regulating sleep and arousal.
Preparation of Gaboxadol Hydrochloride for Intracerebroventricular Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and intracerebroventricular (ICV) administration of Gaboxadol hydrochloride (also known as THIP hydrochloride). This document includes detailed protocols, quantitative data, and visualizations to ensure accurate and reproducible experimental outcomes.
Introduction
Gaboxadol is a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, with a particular preference for extrasynaptic receptors containing α4, α5, α6, and δ subunits.[1][2] By directly activating these inhibitory receptors, Gaboxadol enhances tonic inhibition in the central nervous system, leading to sedative, hypnotic, and analgesic effects.[1][3] Intracerebroventricular injection is a valuable administration route for directly targeting the central nervous system, bypassing the blood-brain barrier and allowing for the use of lower doses compared to systemic administration.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | THIP hydrochloride, 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol hydrochloride | [5] |
| Molecular Formula | C₆H₈N₂O₂ · HCl | [5] |
| Molecular Weight | 176.6 g/mol | [5] |
| pKa | 4.3 (acidic), 8.3 (basic) | [1] |
| logP | -0.61 | [1] |
| Purity | ≥98% | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL (566.25 mM) | [6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [5] |
| Artificial Cerebrospinal Fluid (aCSF) | Readily soluble at typical working concentrations | Inferred from high water solubility |
Table 3: Recommended Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [5] |
| Aqueous Solutions | 4°C | Not recommended for more than one day | [5] |
| DMSO Stock Solutions | -20°C | Up to 3 months | [7] |
Experimental Protocols
Preparation of this compound Solution for ICV Injection
Materials:
-
This compound powder
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
Protocol:
-
Prepare aCSF: A recommended recipe for aCSF is provided in Table 4. Prepare the aCSF fresh and sterile-filter it before use.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound powder to achieve the desired final concentration.
-
Dissolution: Add the appropriate volume of sterile aCSF to the microcentrifuge tube.
-
Vortex: Vortex the solution until the this compound is completely dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step is crucial to ensure the sterility of the solution for ICV injection.
-
Storage: Use the freshly prepared solution immediately. It is not recommended to store aqueous solutions of Gaboxadol for more than one day.[5]
Table 4: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.8 |
| MgSO₄ | 2.0 |
| KH₂PO₄ | 1.25 |
| NaHCO₃ | 26 |
| CaCl₂ | 2.5 |
| D-Glucose | 10 |
Note: The pH of the aCSF should be adjusted to 7.4 by bubbling with 95% O₂ / 5% CO₂ gas mixture.
Intracerebroventricular (ICV) Injection Protocol for Rodents
Materials:
-
Anesthetized rodent (e.g., mouse or rat)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Infusion pump
-
Drill with a small burr bit
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material
-
Antiseptic solution and sterile swabs
-
Warming pad
Protocol:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) and ensure a surgical plane of anesthesia is reached.
-
Stereotaxic Surgery:
-
Place the animal in the stereotaxic apparatus and ensure the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the stereotaxic coordinates in Table 5, locate the injection site for the lateral ventricle.
-
Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
-
ICV Injection:
-
Lower the Hamilton syringe needle through the burr hole to the target dorsoventral (DV) coordinate.
-
Infuse the this compound solution at a slow and controlled rate using an infusion pump (see Table 6 for recommended parameters).
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Place the animal on a warming pad until it recovers from anesthesia.
-
Monitor the animal closely for any adverse effects.
-
Table 5: Stereotaxic Coordinates for Lateral Ventricle Injection (from Bregma)
| Animal Model | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) | Reference |
| Mouse | -0.3 to -0.5 mm | ±1.0 mm | -2.3 to -3.0 mm | [6][7] |
| Rat | -0.8 to -1.0 mm | ±1.5 mm | -3.5 to -4.0 mm | [5] |
Table 6: Recommended ICV Injection Parameters
| Parameter | Mouse | Rat |
| Injection Volume | 1 - 5 µL | 5 - 10 µL |
| Infusion Rate | 0.5 - 1.0 µL/min | 1.0 - 2.0 µL/min |
| Suggested Dose Range | 0.1 - 1.0 µg | 1.0 - 10 µg |
Note: The suggested dose range is an estimation based on effective systemic doses and typical ICV dose reductions. It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Visualizations
Gaboxadol Signaling Pathway
Caption: Gaboxadol acts as a direct agonist on extrasynaptic GABA-A receptors.
Experimental Workflow for ICV Injection
Caption: Workflow for preparing and administering Gaboxadol via ICV injection.
References
- 1. GABAA receptor α4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extrasynaptic GABA Type A Receptors in the Mechanism of Action of Ethanol - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 3. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Gaboxadol hydrochloride solubility in saline and DMSO
Welcome to the technical support center for Gaboxadol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and troubleshooting of this compound in your experiments.
Solubility Data
The solubility of this compound can vary slightly between different sources and batches. The following table summarizes the approximate solubility in commonly used solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent | Notes |
| DMSO (Dimethyl Sulfoxide) | ~20 - 75 mg/mL[1][2] | ~113 - 424 mM | May require ultrasonication to fully dissolve.[2] |
| Saline (0.9% NaCl) | ~10 mg/mL (in PBS, pH 7.2)[1] | ~56.6 mM | |
| Water | ≥ 20 - 100 mg/mL[2] | ≥ 113 - 566 mM |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution in a water bath for short intervals until it becomes clear.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Preparation of an Aqueous this compound Solution
-
Weighing: Weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the appropriate volume of sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS, pH 7.2).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Use: It is highly recommended to prepare aqueous solutions fresh on the day of the experiment.[1] Storage of aqueous solutions for more than one day is not advised due to potential degradation.[1]
Troubleshooting and FAQs
Here are some common issues and questions that may arise during the handling and use of this compound.
Q1: My this compound is not dissolving completely in DMSO.
A1: Ensure you are using a high-purity, anhydrous grade of DMSO. If vortexing is insufficient, try sonicating the solution in a water bath for brief periods. This often helps to break up any aggregates and facilitate dissolution. Also, verify that you have not exceeded the solubility limit.
Q2: When I dilute my DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate forms.
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is lower. Here are a few strategies to mitigate this:
-
Increase the final volume of the aqueous solution: A larger final volume will result in a lower final concentration of this compound, which may be below its solubility limit in the aqueous buffer.
-
Perform a serial dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of the aqueous buffer and then add this intermediate solution to the final volume.
-
Vortex while diluting: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation in a solution can include a change in color or the appearance of cloudiness or precipitation. For the solid compound, any change from its typical white to off-white crystalline appearance could indicate degradation. It is crucial to adhere to the recommended storage conditions to ensure the stability of the compound. The solid form is stable for at least four years when stored at -20°C.[1]
Q4: How should I handle this compound safely?
A4: this compound should be handled with care. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood. In case of contact with skin or eyes, wash the affected area thoroughly with water.
Q5: Can I store aqueous solutions of this compound?
A5: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. Storing aqueous solutions, even at 4°C, for more than a day is not recommended as it may lead to degradation and affect experimental outcomes.[1]
Experimental Workflow Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the preparation and use of this compound solutions.
Caption: Troubleshooting workflow for this compound solution preparation.
References
Potential off-target effects of Gaboxadol hydrochloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gaboxadol hydrochloride in in-vitro experiments. The information focuses on understanding and identifying potential off-target effects to ensure accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
This compound is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1] It acts as an orthosteric agonist, binding directly to the same site as the endogenous neurotransmitter GABA.[1] A key feature of Gaboxadol is its preferential agonism for extrasynaptic GABA-A receptors, particularly those containing the δ subunit, which mediate tonic inhibition.[1][2] This contrasts with benzodiazepines, which are positive allosteric modulators and do not activate δ subunit-containing GABA-A receptors.[1]
Q2: Are there any known non-GABA-A receptor targets for Gaboxadol?
Yes, Gaboxadol is a moderately potent antagonist of the GABA-A-ρ receptor, also known as the GABA-C receptor.[1] This is a known off-target activity that should be considered when designing experiments and interpreting data, especially in systems where GABA-C receptors are expressed.
Q3: My experimental results are not consistent with GABA-A receptor agonism. Could this be an off-target effect?
While comprehensive off-target screening data for Gaboxadol against a wide panel of receptors (e.g., serotonergic, dopaminergic, adrenergic, muscarinic, opioid), ion channels, and kinases are not widely available in public literature, its high selectivity for GABA receptors is well-documented.[3][4][5] Unexpected results could arise from several factors:
-
Activation of different GABA-A receptor subtypes: Gaboxadol exhibits varying efficacy at different GABA-A receptor subunit combinations (see Table 1).[1] The specific subtypes expressed in your in-vitro system will dictate the overall response.
-
Antagonism of GABA-C receptors: If your cell model or tissue preparation expresses GABA-C receptors, the antagonist activity of Gaboxadol at these sites could produce effects that oppose or modify its GABA-A agonist activity.[1]
-
Indirect downstream effects: Activation of GABA-A receptors can lead to complex downstream signaling cascades. For example, studies have shown that Gaboxadol can induce glutamate (B1630785) receptor plasticity in ventral tegmental area (VTA) dopamine (B1211576) neurons; however, this is considered an indirect effect of its action on extrasynaptic GABA-A receptors, not a direct binding to dopamine receptors.[6][7][8]
-
Uncharacterized off-target effects: Although considered highly selective, the possibility of interactions with other currently unidentified targets cannot be entirely excluded without comprehensive screening data.
Q4: Is Gaboxadol known to interact with cytochrome P450 (CYP) enzymes?
Gaboxadol is primarily metabolized through glucuronidation and is not significantly metabolized by cytochrome P450 enzymes.[1] Therefore, it is not expected to have significant interactions with CYP inhibitors or inducers in in-vitro metabolism studies.[1]
Troubleshooting Guides
Issue 1: Unexpected Electrophysiological Response
Symptoms:
-
You observe a cellular response that is inconsistent with the expected hyperpolarization or chloride influx mediated by GABA-A receptor activation.
-
The dose-response curve is biphasic or does not fit a standard agonist model.
Possible Causes & Troubleshooting Steps:
-
Mixed GABA-A and GABA-C Receptor Activity: Your system may express both receptor types.
-
Action: Use a selective GABA-C antagonist in conjunction with Gaboxadol to isolate the GABA-A mediated effects.
-
-
Differential GABA-A Subunit Efficacy: The specific combination of GABA-A receptor subunits in your model can lead to partial agonism or even inhibitory effects at very high concentrations.[9]
-
Action: Characterize the GABA-A receptor subunit expression profile of your in-vitro model using techniques like qPCR or western blotting. Compare your functional data with the known efficacy of Gaboxadol at specific subunit combinations (see Table 1).
-
-
Indirect Network Effects (in tissue preparations): In slice preparations or co-culture systems, the primary effect of Gaboxadol on one cell type could indirectly influence the activity of other cells, leading to a complex overall response.
-
Action: Use selective antagonists for other neurotransmitter systems to dissect the contribution of indirect effects.
-
Data Presentation
Table 1: In-Vitro Efficacy of Gaboxadol at Human GABA-A Receptor Subtypes
| GABA-A Receptor Subunit Combination | Efficacy Relative to GABA | Classification |
| α1-containing | ~71% | Partial Agonist |
| α2-containing | ~98% | Full Agonist |
| α3-containing | ~54% | Partial Agonist |
| α4-containing | ~40% | Partial Agonist |
| α5-containing | ~99% | Full Agonist |
| α6-containing | ~96% | Full Agonist |
| α4β3δ | >100% | Superagonist |
| α1β3γ2 | Low Potency | Agonist |
| α4β3γ | Partial | Partial Agonist |
Data compiled from search results.[1]
Experimental Protocols
Protocol: Radioligand Binding Assay to Determine Off-Target Binding
This protocol provides a general framework for assessing the binding of this compound to a non-GABAergic receptor of interest (e.g., a serotonin (B10506) receptor) using a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound for a specific non-target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A suitable radioligand for the receptor of interest (e.g., [³H]-Ketanserin for the 5-HT2A receptor).
-
This compound.
-
A known non-labeled ligand for the receptor of interest (for determining non-specific binding).
-
Assay buffer (specific to the receptor).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay buffer.
-
This compound at various concentrations (or buffer for total binding, or a saturating concentration of a non-labeled ligand for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature and for a duration appropriate for the receptor to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Gaboxadol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Known signaling pathways of Gaboxadol in vitro.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA site agonist gaboxadol induces addiction-predicting persistent changes in ventral tegmental area dopamine neurons but is not rewarding in mice or baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Site Agonist Gaboxadol Induces Addiction-Predicting Persistent Changes in Ventral Tegmental Area Dopamine Neurons But Is Not Rewarding in Mice or Baboons | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. Evidence for inhibitory effect of the agonist gaboxadol at human alpha 1 beta 2 gamma 2S GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the GABA-A Receptor Labyrinth: A Comparative Analysis of Gaboxadol Hydrochloride and Benzodiazepine Binding Profiles
For researchers, scientists, and drug development professionals, a nuanced understanding of ligand-receptor interactions is paramount. This guide provides an in-depth, objective comparison of the receptor binding profiles of Gaboxadol hydrochloride and classical benzodiazepines, focusing on their differential engagement with the γ-aminobutyric acid type A (GABA-A) receptor. By presenting quantitative binding data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to be a critical resource for advancing neuropharmacology and the development of next-generation therapeutics.
At the heart of inhibitory neurotransmission in the central nervous system lies the GABA-A receptor, a complex pentameric ligand-gated ion channel. Its modulation is a key strategy for treating a spectrum of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy. Two major classes of compounds that target this receptor are Gaboxadol and benzodiazepines. While both ultimately enhance GABAergic signaling, their mechanisms of action and receptor subtype selectivities are fundamentally distinct, leading to different physiological and clinical profiles.
This compound acts as a direct agonist at the GABA-A receptor, binding to the same orthosteric site as the endogenous neurotransmitter, GABA.[1][2] It exhibits a notable preference for extrasynaptic GABA-A receptors containing δ subunits, particularly the α4βδ and α6βδ subtypes.[2][3] In contrast, benzodiazepines are positive allosteric modulators (PAMs).[4] They bind to a distinct site on the receptor, located at the interface of the α and γ subunits, and do not directly activate the channel.[1] Instead, their binding increases the affinity of GABA for its binding site, thereby enhancing the frequency of channel opening in the presence of the neurotransmitter.[4]
Quantitative Comparison of Receptor Binding Affinities
The differential binding affinities of Gaboxadol and various benzodiazepines for different GABA-A receptor subtypes are critical determinants of their pharmacological effects. The following table summarizes the inhibitory constant (Ki) values, a measure of binding affinity, for these compounds at recombinant human GABA-A receptors composed of different α subunits. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Reference(s) |
| Gaboxadol | α4β3δ | ~6000 (EC50) | [3] |
| α1β2γ2 | ~143000 (EC50) | [3] | |
| Diazepam | α1β2γ2 | 3.9 (ED50) | [5] |
| α2β3γ2 | - | [6] | |
| α3β3γ2 | - | [6] | |
| α5β3γ2 | - | [6] | |
| Clonazepam | α1β3γ2 | - | [7] |
| α2β3γ2 | - | [7] | |
| α3β3γ2 | - | [7] | |
| α5β3γ2 | - | [7] | |
| Lorazepam | α1β2γ2 | - | [8][9] |
| Alprazolam | α1β2γ2 | - | [10][11] |
| Zolpidem | α1β2γ2 | 50.1 ± 10.1 | [12] |
| α2β2γ2 | 408 ± 35 | [12] | |
| α3β2γ2 | 975 ± 132 | [12] | |
| α5β2γ2 | >15000 | [12] |
Note: Data for some benzodiazepines across all subtypes was not consistently available in the searched literature. EC50 and ED50 values are also included where Ki values were not specified, noting that these are measures of potency and in vivo effective dose, respectively, and not direct measures of binding affinity.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of binding affinities (Ki values) is typically achieved through radioligand competition binding assays. The following is a representative protocol for assessing the binding of unlabeled test compounds (e.g., Gaboxadol, benzodiazepines) to GABA-A receptors in rodent brain tissue.
Objective: To determine the inhibitory constant (Ki) of a test compound for the benzodiazepine (B76468) binding site on the GABA-A receptor.
Materials:
-
Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist)
-
Test Compounds: this compound, Diazepam, etc.
-
Non-specific Binding Control: High concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam)
-
Tissue Source: Whole rat or mouse brains
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
-
Equipment:
-
Homogenizer
-
High-speed centrifuge (capable of 140,000 x g)
-
Incubator or water bath
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Liquid scintillation counter
-
Protein assay kit (e.g., Bradford or BCA)
-
Procedure:
-
Membrane Preparation: a. Homogenize whole rodent brains in 20 volumes of ice-cold homogenization buffer.[13] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[13] c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[13] d. Resuspend the pellet in ice-cold deionized water and homogenize briefly.[13] e. Centrifuge again at 140,000 x g for 30 minutes at 4°C.[13] f. Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.[13] g. Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration using a standard protein assay. h. Store the membrane preparation in aliquots at -80°C until use.[14]
-
Binding Assay: a. On the day of the assay, thaw the membrane preparation and wash twice with binding buffer by centrifugation.[13] b. Resuspend the pellet in fresh binding buffer to a final protein concentration of 0.1-0.2 mg/well.[13] c. Set up assay tubes or a 96-well plate with the following components in a final volume of 0.5 mL:
- Total Binding: Membrane preparation, [³H]-Flumazenil (at a concentration near its Kd, e.g., 1 nM), and binding buffer.
- Non-specific Binding: Membrane preparation, [³H]-Flumazenil, and a high concentration of unlabeled diazepam (e.g., 10 µM).
- Competition Binding: Membrane preparation, [³H]-Flumazenil, and varying concentrations of the test compound. d. Incubate the reactions for 35-45 minutes at 4°C or 30°C to reach equilibrium.[13][14] e. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in buffer.[14] f. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. g. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[13]
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Visualizing the Mechanisms of Action and Experimental Workflow
To further elucidate the distinct interactions of Gaboxadol and benzodiazepines with the GABA-A receptor and the process of their characterization, the following diagrams are provided.
Caption: Mechanisms of Gaboxadol and Benzodiazepine action on the GABA-A receptor.
Caption: Experimental workflow for a radioligand competition binding assay.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. benzoinfo.com [benzoinfo.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. GABAA receptor subtype specific enhancement of inhibition in human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decreased GABAA receptor subunit mRNA concentrations following chronic lorazepam administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alterations of GABAA receptor subunit mRNA levels associated with increases in punished responding induced by acute alprazolam administration: an in situ hybridization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
In vivo potency comparison of Gaboxadol hydrochloride and muscimol
For researchers and drug development professionals, understanding the in vivo potency of GABA-A receptor agonists is critical for preclinical and clinical development. This guide provides a comparative analysis of two prominent agonists, Gaboxadol hydrochloride and muscimol (B1676869), focusing on their in vivo efficacy supported by experimental data.
While both this compound (also known as THIP) and muscimol are potent agonists at the GABA-A receptor, their in vivo potencies exhibit notable differences, largely influenced by their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier.
Quantitative Potency Comparison
Direct in vivo comparisons reveal that muscimol is generally more potent than Gaboxadol. A key study demonstrated that following intravenous administration in rats, muscimol was approximately three times more potent than Gaboxadol in its ability to inhibit the firing of neurons in the substantia nigra pars reticulata[1]. This brain region is crucial for motor control and is densely populated with GABA-A receptors.
While comprehensive head-to-head studies providing ED50 values across a range of behavioral assays are limited, available data from various studies in rodents are summarized below. It is important to note that direct comparisons of ED50 values across different studies should be made with caution due to variations in experimental conditions, animal strains, and specific protocols.
| In Vivo Assay | Compound | Animal Model | ED50 / Effective Dose | Route of Administration |
| Inhibition of Neuronal Firing | Muscimol | Rat | ~3x more potent than Gaboxadol | Intravenous |
| Gaboxadol | Rat | - | Intravenous | |
| Drug Discrimination | Gaboxadol | Rat | 3.1 ± 1 mg/kg | Not Specified |
| Anticonvulsant Activity (Pentylenetetrazol-induced seizures) | Muscimol | Immature Rat (12- and 18-day-old) | 1 mg/kg (marked effect) | Intraperitoneal |
| Gaboxadol | Kindled Rat (amygdala) | Inactive at non-sedative doses | Intraperitoneal | |
| Suppression of Locomotor Activity | Muscimol | Immature Rat | 0.5 mg/kg | Intraperitoneal |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo potency studies. Below are representative protocols for key behavioral assays used to assess the effects of GABA-A agonists.
Inhibition of Substantia Nigra Pars Reticulata Neuronal Firing
This electrophysiological technique provides a direct measure of the inhibitory effects of GABAergic compounds in a specific brain region.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Urethane or other suitable anesthetic.
-
Surgical Procedure: A craniotomy is performed to allow for the stereotaxic placement of a recording electrode into the substantia nigra pars reticulata.
-
Drug Administration: this compound or muscimol is administered intravenously via a cannulated femoral vein.
-
Electrophysiological Recording: Extracellular single-unit recordings are made from pars reticulata neurons. The firing rate of these neurons is recorded before and after the administration of the test compound.
-
Data Analysis: The dose-dependent inhibition of the neuronal firing rate is quantified to determine the relative potency of the compounds.
Drug Discrimination Assay
This behavioral paradigm is used to assess the subjective effects of a drug.
-
Animal Model: Adult male rats trained to discriminate a specific drug from a vehicle.
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Training: Rats are trained to press one lever after receiving an injection of the training drug (e.g., Gaboxadol) and the other lever after receiving a vehicle injection to receive a food reward.
-
Testing: Once the rats have learned to discriminate between the drug and vehicle, test sessions are conducted with various doses of the test compounds (Gaboxadol and muscimol) to determine the dose at which the animals generalize the subjective effects of the training drug.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is plotted against the dose to generate a dose-response curve and calculate the ED50 value.
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both Gaboxadol and muscimol is the activation of GABA-A receptors, which are ligand-gated ion channels.
Caption: GABA-A Receptor Agonist Signaling Pathway.
The binding of Gaboxadol or muscimol to the GABA-A receptor opens an integral chloride ion channel. The resulting influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This increase in the inhibitory tone in the central nervous system underlies the sedative, anticonvulsant, and anxiolytic effects of these compounds.
The following diagram illustrates a typical experimental workflow for comparing the in vivo potency of Gaboxadol and muscimol.
Caption: In Vivo Potency Comparison Workflow.
References
Cross-Study Validation of Gaboxadol's Efficacy in Treating Fragile X Syndrome Behaviors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gaboxadol's performance in preclinical and clinical studies for Fragile X syndrome (FXS) against other therapeutic alternatives. The data presented is collated from peer-reviewed publications to offer an objective analysis of the current treatment landscape.
Executive Summary
Gaboxadol (OV101), a δ-subunit-selective extrasynaptic GABA-A receptor agonist, has demonstrated promising results in mitigating core behavioral symptoms of Fragile X syndrome in both animal models and early-stage human trials. Preclinical studies in Fmr1 knockout (KO) mice, a well-established animal model for FXS, have shown that Gaboxadol can normalize a range of behaviors including hyperactivity, anxiety, aggression, and repetitive behaviors. A Phase 2a clinical trial in adolescent and adult males with FXS indicated that Gaboxadol is safe and well-tolerated, with a majority of participants showing improvement in overall symptoms.
This guide will delve into the quantitative data from these studies and compare Gaboxadol's efficacy with other investigational treatments for FXS, including the GABA-B receptor agonist Arbaclofen (B1665165), the GABA-A receptor modulator Ganaxolone, and the phosphodiesterase inhibitor Ibudilast.
Mechanism of Action: Targeting the GABAergic Deficit in FXS
Fragile X syndrome is characterized by a deficit in the neurotransmitter GABA, leading to an imbalance between excitatory and inhibitory signaling in the brain. This imbalance is thought to underlie many of the behavioral and cognitive symptoms of the disorder. Gaboxadol aims to correct this by selectively activating extrasynaptic GABA-A receptors containing the δ-subunit, thereby enhancing tonic inhibition and restoring a more balanced neuronal environment.
Gaboxadol enhances tonic inhibition by acting as an agonist on extrasynaptic GABA-A receptors.
Preclinical Evidence: Gaboxadol in the Fmr1 Knockout Mouse Model
Multiple studies have investigated the effects of Gaboxadol in the Fmr1 KO mouse model, which recapitulates many of the behavioral phenotypes of human FXS. A key study by Cogram et al. (2019) provides robust quantitative data on Gaboxadol's efficacy.
Experimental Protocol: Behavioral Assays in Fmr1 KO2 Mice
-
Animal Model: Male Fmr1 knockout 2 (KO2) mice and wild-type (WT) littermates.
-
Treatment: Acute intraperitoneal (i.p.) injection of Gaboxadol (0.5, 1.0, 1.5, 3.0, 4.0, or 5.0 mg/kg) or vehicle.
-
Behavioral Tests:
-
Open Field Test: To assess locomotor activity (hyperactivity) and anxiety-related behavior. Mice were placed in a novel arena, and distance traveled, time in the center, and rearing frequency were recorded.
-
Marble Burying Test: To measure repetitive and compulsive-like behavior. The number of marbles buried by each mouse in a set time was counted.
-
Social Interaction Test: To evaluate social behavior. A test mouse was placed in an arena with either a novel mouse or a novel object, and the time spent interacting was recorded.
-
Aggression Test: An intruder mouse was introduced into the home cage of the test mouse, and aggressive behaviors such as tail rattling and biting were quantified.
-
Workflow of behavioral testing in Fmr1 KO2 mice treated with Gaboxadol or vehicle.
Quantitative Data: Gaboxadol's Effects on FXS-like Behaviors in Mice
The following table summarizes the key findings from Cogram et al. (2019), demonstrating that a 0.5 mg/kg dose of Gaboxadol was most effective at normalizing the observed behavioral deficits in Fmr1 KO2 mice.
| Behavioral Domain | Assay | Fmr1 KO2 + Vehicle (Mean ± SEM) | Wild-Type + Vehicle (Mean ± SEM) | Fmr1 KO2 + Gaboxadol (0.5 mg/kg) (Mean ± SEM) | p-value (Fmr1 KO2 Vehicle vs. Gaboxadol) |
| Hyperactivity | Open Field: Distance Traveled (cm) | 2127 ± 100 | 1200 ± 80 | 1350 ± 90 | < 0.0001 |
| Anxiety-like Behavior | Open Field: Center Time (s) | 45 ± 5 | 25 ± 3 | 30 ± 4 | < 0.05 |
| Repetitive Behavior | Marble Burying: Marbles Buried | 18 ± 1.5 | 8 ± 1 | 10 ± 1.2 | < 0.001 |
| Aggression | Tail Rattles (frequency) | 16.03 ± 2 | 4 ± 0.5 | 5 ± 0.8 | < 0.0001 |
| Aggression | Biting (frequency) | 5.45 ± 0.7 | 1 ± 0.2 | 1.5 ± 0.3 | < 0.0001 |
Clinical Evidence: Gaboxadol in Individuals with Fragile X Syndrome
A Phase 2a, 12-week, randomized, double-blind, parallel-group study by Budimirovic et al. (2021) evaluated the safety, tolerability, and efficacy of Gaboxadol (OV101) in adolescent and adult males with FXS.
Experimental Protocol: Phase 2a Clinical Trial
-
Participants: 23 adolescent and adult males (ages 13-22) with a confirmed full mutation of the FMR1 gene.
-
Treatment Groups:
-
Gaboxadol 5 mg once daily (QD) (n=8)
-
Gaboxadol 5 mg twice daily (BID) (n=8)
-
Gaboxadol 5 mg three times daily (TID) (n=7)
-
-
Primary Objective: To assess the safety and tolerability of Gaboxadol.
-
Secondary Efficacy Endpoints:
-
Clinical Global Impressions-Improvement (CGI-I) scale
-
Aberrant Behavior Checklist-Community for Fragile X Syndrome (ABC-CFXS)
-
Anxiety, Depression, and Mood Scale (ADAMS)
-
Quantitative Data: Efficacy of Gaboxadol in FXS Patients
The study demonstrated that Gaboxadol was safe and well-tolerated. While the study was not powered for statistical significance on efficacy endpoints, it showed a promising signal of improvement.
| Outcome Measure | Overall Change from Baseline (All Dosing Groups) | Percentage of Responders (CGI-I score ≤ 3) |
| CGI-I | - | 60% |
| ABC-CFXS Total Score | 26% improvement (p < 0.01) | - |
| ABC-CFXS Hyperactivity Subscale | 29% improvement (p < 0.01) | - |
| ABC-CFXS Irritability Subscale | 20% improvement (p < 0.05) | - |
| ABC-CFXS Lethargy/Social Withdrawal Subscale | 38% improvement (p < 0.01) | - |
| ABC-CFXS Stereotypic Behavior Subscale | 21% improvement (p < 0.05) | - |
Comparison with Alternative Therapies
Several other compounds targeting different pathways have been investigated for the treatment of FXS. The following tables provide a comparative overview of their performance in clinical trials.
Arbaclofen (GABA-B Receptor Agonist)
Phase 3 trials of Arbaclofen did not meet the primary endpoint of improvement in social avoidance. However, a post-hoc analysis of a study in children (ages 5-11) suggested a benefit in reducing irritability at the highest dose.
| Clinical Trial (Berry-Kravis et al.) | Outcome Measure | Arbaclofen (10 mg TID) | Placebo | p-value |
| Phase 3 (Children) | ABC-CFXS Irritability Subscale | Statistically significant improvement | - | 0.03 |
| Phase 3 (Children) | ABC-CFXS Social Avoidance Subscale | Trend towards improvement | - | < 0.1 |
| Phase 3 (Adolescents/Adults) | ABC-CFXS Social Avoidance Subscale | No significant benefit | - | - |
A re-analysis of the pediatric data suggested that 45% of children receiving the high dose of arbaclofen showed clinically meaningful improvements on the Irritability, Social Avoidance, and Socially Unresponsive/Lethargic subscales of the ABC, compared to 4% on placebo.
Ganaxolone (GABA-A Receptor Modulator)
A Phase 2 trial of Ganaxolone in children and adolescents with FXS did not show significant improvements in the overall study population on the primary or secondary outcome measures. However, post-hoc analyses suggested potential benefits in a subgroup of participants with high baseline anxiety.
| Clinical Trial (Ligsay et al., 2017) | Outcome Measure (High Anxiety Subgroup) | Ganaxolone | Placebo | p-value |
| Phase 2 | ADAMS General Anxiety | Improvement | - | 0.04 |
| Phase 2 | ABC-CFXS Social Avoidance | Improvement | - | 0.05 |
| Phase 2 | ABC-CFXS Hyperactivity | Trend towards improvement | - | 0.06 |
Ibudilast (Phosphodiesterase Inhibitor) - Preclinical Data
A preclinical study investigated the combination of Ibudilast and Gaboxadol in Fmr1 KO mice. The results suggest that Ibudilast may primarily address cognitive deficits, while Gaboxadol targets behavioral abnormalities.
| Preclinical Study (Healx) | Behavioral Domain | Gaboxadol | Ibudilast | Combination (Gaboxadol + Ibudilast) |
| Fmr1 KO Mice | Hyperactivity, Aggression, Anxiety, Stereotypy | Normalized behavior | No notable change | Normalized behavior |
| Fmr1 KO Mice | Cognitive Function (Memory Tests) | No noteworthy effect | Significant improvement | Rescued cognitive deficits |
Conclusion and Future Directions
The cumulative evidence from preclinical and clinical studies positions Gaboxadol as a promising therapeutic candidate for the core behavioral symptoms of Fragile X syndrome. Its targeted mechanism of action, focused on restoring GABAergic tone, is well-supported by the underlying pathophysiology of the disorder. While the Phase 2a clinical trial results are encouraging, larger, placebo-controlled Phase 3 trials are necessary to definitively establish its efficacy and optimal dosing.
Compared to other investigational drugs, Gaboxadol's preclinical profile in normalizing a broad range of FXS-like behaviors appears robust. The clinical data for Arbaclofen and Ganaxolone have been mixed, with potential benefits observed only in specific subgroups or on certain behavioral domains. The preclinical findings for the combination of Gaboxadol and Ibudilast suggest a potential future therapeutic strategy that could address both the behavioral and cognitive aspects of FXS, highlighting the importance of multi-target approaches for complex neurodevelopmental disorders.
Future research should focus on validating the initial efficacy signals of Gaboxadol in
Safety Operating Guide
Navigating the Safe Disposal of Gaboxadol Hydrochloride: A Procedural Guide
For researchers and scientists in the pharmaceutical field, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Gaboxadol hydrochloride, a GABA-A receptor agonist, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety protocols and regulatory principles.
Hazard Identification and Safety Profile
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The compound is classified under the Globally Harmonized System (GHS) with specific warnings.
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute toxicity, oral | H302: Harmful if swallowed[1] | pictogram | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation[1][2] | pictogram | Warning |
| Serious eye damage/irritation | H319: Causes serious eye irritation[1][2] | pictogram | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1][2] | pictogram | Warning |
Note: This information is based on available Safety Data Sheets (SDS). Users should always consult the specific SDS for the product they are using.
Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment is the first line of defense against accidental exposure. When handling this compound, especially during disposal procedures, the following PPE should be worn:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.[3]
Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Accidental Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate and Ventilate: Ensure the area is safe for personnel and has adequate ventilation.[1][3]
-
Contain Spill: Prevent the spill from spreading.
-
Absorb Material: For solutions, use an inert, finely-powdered liquid-binding material like diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid raising dust.[3]
-
Decontaminate: Wipe down the spill area and any contaminated equipment with a suitable solvent like alcohol.[1]
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated, sealed chemical waste container for disposal.[3]
Step-by-Step Disposal Procedure for this compound
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and potentially state authorities.[5][6] The following procedure is a general guideline; researchers must adhere to their institution's specific protocols and local regulations.[1]
Step 1: Waste Identification and Classification
The first step is to correctly classify the waste. Based on available SDS, this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Therefore, it is typically managed as a non-hazardous pharmaceutical waste, unless it exhibits specific hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
Step 2: Segregation
Properly segregate this compound waste from other waste streams.
-
Solid Waste: This includes expired or unused pure compounds, contaminated lab materials (e.g., weigh boats, wipes), and PPE.
-
Liquid Waste: This includes solutions of this compound in solvents (e.g., DMSO, saline).[7] Ensure solvent compatibility before mixing waste streams.
Step 3: Containment and Labeling
-
Use Approved Containers: Place waste into designated, leak-proof, and clearly labeled chemical waste containers. While not typically an RCRA hazardous waste, using a container designated for non-hazardous pharmaceutical waste (often blue or white) is a common practice.
-
Label Correctly: The container label should clearly state "Pharmaceutical Waste," list the chemical name "this compound," and include any other information required by your institution's Environmental Health & Safety (EHS) department.
Step 4: Disposal via Approved Vendor
-
Do Not Dispose in Regular Trash or Drains: Never dispose of this compound in the standard trash or sewer system. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities, a best practice that should be adopted in all laboratory settings.[6]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility, which is also a best practice for many non-hazardous chemical wastes to ensure complete destruction.[6]
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
